1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea
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Overview
Description
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the thiourea moiety
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea typically involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 4-fluoroaniline with 3-nitrobenzoyl isothiocyanate: This step involves the nucleophilic attack of the amine group of 4-fluoroaniline on the isothiocyanate group of 3-nitrobenzoyl isothiocyanate, leading to the formation of this compound.
Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of the corresponding amine derivative.
Substitution: The thiourea moiety can undergo substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s effects may be mediated through:
Inhibition of enzymes: Thiourea derivatives are known to inhibit certain enzymes, which could explain some of the biological activities observed.
Interaction with cellular components: The compound may interact with cellular proteins, DNA, or other biomolecules, leading to changes in cellular function.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Chlorophenyl)-3-(3-nitrophenyl)thiourea: Similar structure but with a chlorine atom instead of a fluorine atom. This compound may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.
1-(4-Methylphenyl)-3-(3-nitrophenyl)thiourea: Contains a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s lipophilicity and overall reactivity.
1-(4-Bromophenyl)-3-(3-nitrophenyl)thiourea: Similar to the fluorine derivative but with a bromine atom. Bromine’s larger size and different electronic properties can lead to variations in chemical behavior and biological effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties, reactivity, and potential biological activities.
Properties
Molecular Formula |
C13H10FN3O2S |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C13H10FN3O2S/c14-9-4-6-10(7-5-9)15-13(20)16-11-2-1-3-12(8-11)17(18)19/h1-8H,(H2,15,16,20) |
InChI Key |
MCIYKWVHANMVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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